sodium;2,4,6-tri(propan-2-yl)benzenesulfonate
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Overview
Description
Sodium;2,4,6-tri(propan-2-yl)benzenesulfonate is a chemical compound known for its unique structure and properties It is a sulfonate derivative of benzene, where the benzene ring is substituted with three isopropyl groups at positions 2, 4, and 6, and a sulfonate group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,4,6-tri(propan-2-yl)benzenesulfonate typically involves the sulfonation of 2,4,6-tri(propan-2-yl)benzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction conditions often include controlled temperatures and the presence of a solvent to facilitate the reaction. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium;2,4,6-tri(propan-2-yl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfinate salts, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium;2,4,6-tri(propan-2-yl)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of detergents, surfactants, and other industrial products due to its surfactant properties.
Mechanism of Action
The mechanism of action of sodium;2,4,6-tri(propan-2-yl)benzenesulfonate involves its interaction with molecular targets through its sulfonate group. The compound can form ionic bonds with positively charged sites on proteins and other biomolecules, affecting their function and activity. The isopropyl groups provide hydrophobic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-propan-2-ylbenzenesulfonate
- Sodium cumenesulphonate
- Sodium 2-isopropylbenzenesulfonate
Uniqueness
Sodium;2,4,6-tri(propan-2-yl)benzenesulfonate is unique due to the presence of three isopropyl groups, which provide steric hindrance and influence its reactivity and interactions. This structural feature distinguishes it from other similar compounds, making it valuable for specific applications where such properties are desired.
Properties
IUPAC Name |
sodium;2,4,6-tri(propan-2-yl)benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3S.Na/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6;/h7-11H,1-6H3,(H,16,17,18);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACOHNQVNKGMLQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)[O-])C(C)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)[O-])C(C)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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